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2'-(Oxiranylmethoxy)-3-
Compound Name:
phenylpropiophenon

Cat. No.: B022707

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone, a known impurity in the synthesis of the antiarrhythmic drug
Propafenone. This document details its chemical properties, including molecular weight and
formula, and presents a logical synthesis pathway for its formation as a manufacturing impurity.
Furthermore, it outlines representative experimental protocols for its analysis and
characterization using modern analytical techniques. The relationship of this impurity to the
active pharmaceutical ingredient (API) Propafenone is also discussed, providing context for its
relevance in pharmaceutical research and development.

Chemical and Physical Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone, identified as Propafenone EP Impurity C, is a
key reference standard in the quality control of Propafenone manufacturing.[1][2][3][4] Its
fundamental properties are summarized in the table below.
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Property Value Reference

1-[2-(Oxiran-2-
Systematic Name ylmethoxy)phenyl]-3- [4]

phenylpropan-1-one

Propafenone EP Impurity C, 1-
Synonyms [2-[[(2RS)-OxiranylJmethoxy]- [3][4]
phenyl]-3-phenylpropan-1-one

CAS Number 22525-95-7 [1]12113]
Molecular Formula C18H1803 [11[3]
Molecular Weight 282.33 g/mol [1][3]
Appearance White to Off-White Solid

Melting Point 56-58 °C

Synthesis and Formation

2'-(Oxiranylmethoxy)-3-phenylpropiophenone is not typically synthesized as a primary
target but rather as an impurity during the synthesis of Propafenone.[1] A common synthetic
route to Propafenone involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with
epichlorohydrin, followed by the opening of the resulting epoxide ring with propylamine.[5]
Impurity C is likely formed from a side reaction or an unreacted intermediate.

Proposed Formation Pathway

The formation of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone can be postulated to occur
when the intermediate, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, reacts with epichlorohydrin,
but the subsequent reaction with propylamine to form Propafenone does not proceed to
completion.
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Caption: Proposed synthetic pathway illustrating the formation of 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone as an impurity in Propafenone synthesis.

Experimental Protocols

The following are representative protocols for the analysis and characterization of 2'-
(Oxiranylmethoxy)-3-phenylpropiophenone, based on standard analytical techniques for
small molecules and pharmaceutical impurities.[1]

High-Performance Liquid Chromatography (HPLC)

o Objective: To determine the purity of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone and to
quantify it as an impurity in Propafenone samples.

e Instrumentation: A standard HPLC system with a UV detector.

e Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 pym).
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Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Procedure:

o Prepare a standard solution of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone in the
mobile phase.

o Prepare the sample solution by dissolving the test substance in the mobile phase.
o Inject both the standard and sample solutions into the HPLC system.

o Analyze the resulting chromatograms to determine the retention time and peak area of the

impurity.
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HPLC Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 2'-(Oxiranylmethoxy)-3-
phenylpropiophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022707#molecular-weight-and-formula-of-2-
oxiranylmethoxy-3-phenylpropiophenon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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